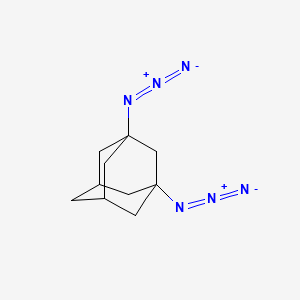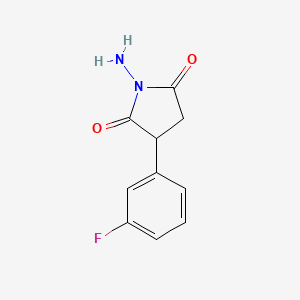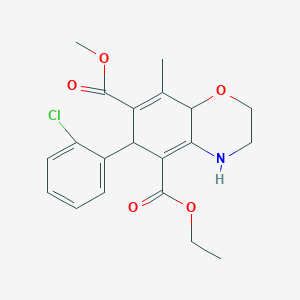
Amlo-DP-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amlodipine can be synthesized through various methods, including the use of different spectrophotometric and high-performance liquid chromatography (HPLC) techniques. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine .
Industrial Production Methods: In industrial settings, amlodipine is often produced using a combination of chemical synthesis and purification techniques. The process typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Amlodipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving amlodipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of amlodipine include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes like oxidation and hydrolysis .
Applications De Recherche Scientifique
Amlodipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, amlodipine is extensively researched for its effects on cardiovascular health, including its ability to lower blood pressure and reduce the risk of heart attacks and strokes .
Mécanisme D'action
Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include voltage-sensitive calcium channels in the vascular smooth muscle .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to amlodipine include other calcium channel blockers like nifedipine, felodipine, and cilnidipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Amlodipine is unique among calcium channel blockers due to its long half-life and once-daily dosing regimen. This makes it particularly convenient for patients and enhances compliance with treatment .
Propriétés
Formule moléculaire |
C20H22ClNO5 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3 |
Clé InChI |
RCMFVPRNIDIAFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
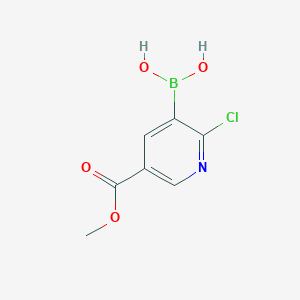

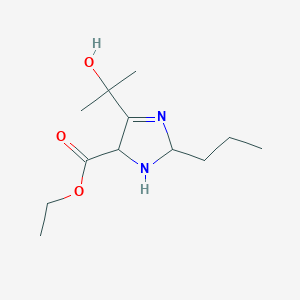
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)

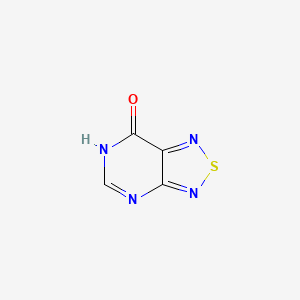
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
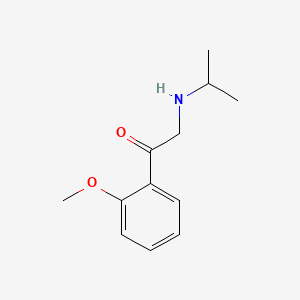
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
